The synthesis of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- can be achieved through various methods, often involving the reaction of substituted phenols with amines or by modifying existing ketones. A common approach involves the following steps:
This method allows for the formation of the desired methanone structure through nucleophilic substitution reactions.
The molecular structure of Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- can participate in various chemical reactions:
The mechanism of action for Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- is particularly relevant in biological contexts:
Methanone, (2-amino-5-chlorophenyl)(4-hydroxyphenyl)- has several scientific applications:
The systematic IUPAC name for the compound is (2-Amino-5-chlorophenyl)(4-hydroxyphenyl)methanone, unambiguously defining its molecular architecture. This name specifies two substituted benzene rings connected by a carbonyl (C=O) group, with precise locants indicating substituent positions: [3]
The molecular formula is C₁₃H₁₀ClNO₂, with a molecular weight of 247.67 g/mol. Canonical identifiers further confirm its identity: [3]
C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N QNYBTFDZVVAFOA-UHFFFAOYSA-N Table 1: Atomic Connectivity and Functional Group Descriptors [3]
| Component | Description |
|---|---|
| Core Structure | Benzophenone (Diphenylmethanone) |
| Ring A Substituents | -NH₂ (Position 2), -Cl (Position 5) |
| Ring B Substituent | -OH (Position 4) |
| Connecting Group | Carbonyl (C=O) |
Structurally, this compound belongs to the benzophenone class but exhibits distinct conformational and electronic properties due to its specific substitution pattern. Key comparative features include:
Dihedral Angle Influence: Unlike unsubstituted benzophenone (where rings are nearly perpendicular), the electron-donating amino (-NH₂) and hydroxy (-OH) groups, combined with the electron-withdrawing chlorine (-Cl), create electronic asymmetry. This asymmetry likely reduces the inter-ring dihedral angle compared to symmetric derivatives like 4,4'-dichlorobenzophenone. Analogous structures (e.g., 4-chloro-4'-hydroxybenzophenone) exhibit dihedral angles near 55.55°–64.66° between rings, significantly less than the typical ~90° in unsubstituted benzophenone, due to substituent electronic interactions and crystal packing forces. Ring A (chloro/aniline-type) and Ring B (phenol-type) exhibit differing electron densities, further polarizing the carbonyl bond. [6]
Hydrogen Bonding Capacity: The ortho-amino group relative to the carbonyl on Ring A and the para-hydroxy group on Ring B enable multiple hydrogen bonding modes:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1